

# Application Notes and Protocols for PF-06726304 Acetate in Animal Studies

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Compound of Interest				
Compound Name:	PF-06726304 acetate			
Cat. No.:	B1485434	Get Quote		

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#### Introduction

PF-06726304 acetate is a highly potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) lysine methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[1] PF-06726304 acetate has demonstrated robust anti-tumor activity in preclinical models by inhibiting EZH2, leading to reduced H3K27me3 levels and subsequent de-repression of target genes.[3][4] These application notes provide detailed protocols for the preparation and administration of PF-06726304 acetate for in vivo animal studies.

### **Physicochemical Properties and Solubility**

A summary of the key physicochemical properties of **PF-06726304 acetate** is provided in the table below. This information is critical for accurate preparation of dosing solutions.



Property	Value	Source
Molecular Weight	506.38 g/mol	[1]
Formula	C22H21Cl2N3O3 · C2H4O2	[1]
CAS Number	2080306-28-9	[1]
Appearance	White to beige powder	
Purity	≥97% (HPLC)	[1]
Storage	Room temperature	[1]

**PF-06726304 acetate** exhibits solubility in various organic solvents, which is a key consideration for developing appropriate formulations for animal administration. The table below summarizes its solubility in commonly used laboratory solvents.

Solvent	Solubility	Source
DMSO	≥ 15 mg/mL (33.61 mM)	[5]
20 mg/mL		
Soluble to 100 mM	[1]	_
Ethanol	22 mg/mL	[3]
Soluble to 100 mM	[1]	
Water	Insoluble	[3]

#### **In Vivo Formulation Protocols**

The selection of an appropriate vehicle is crucial for ensuring the bioavailability and tolerability of **PF-06726304 acetate** in animal models. Several formulations have been reported for oral administration. Researchers should select the most suitable formulation based on the experimental design, animal model, and desired dosing volume.

Note: When preparing formulations, it is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[3][5] If precipitation occurs,





gentle heating and/or sonication can be used to aid dissolution.[5]



Formulation	Components	Final Concentration	Protocol	Source
Homogeneous Suspension	PF-06726304, Carboxymethylce Ilulose sodium (CMC-Na) solution	≥ 5 mg/mL	Add 5 mg of PF-06726304 to 1 mL of CMC-Na solution. Mix thoroughly to obtain a homogeneous suspension.	[3]
Clear Solution 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1 mg/mL	Dissolve PF- 06726304 in DMSO first. Then, add PEG300 and mix. Add Tween- 80 and mix. Finally, add saline to the final volume and mix until a clear solution is obtained.	[5]



Clear Solution 2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1 mg/mL	Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve PF-06726304 in DMSO. Add the DMSO stock solution to the SBE-β-CD solution and mix until clear.	[5]
Clear Solution 3	10% DMSO, 90% Corn Oil	≥ 1 mg/mL	Dissolve PF- 06726304 in DMSO. Add the DMSO stock solution to corn oil and mix thoroughly.	[5]

# Experimental Protocols Preparation of PF-06726304 Acetate Stock Solution

- Materials: PF-06726304 acetate powder, anhydrous Dimethyl Sulfoxide (DMSO).
- Procedure:
  - Allow the **PF-06726304 acetate** powder to equilibrate to room temperature.
  - Weigh the desired amount of PF-06726304 acetate powder.
  - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).
  - Vortex or sonicate the solution until the compound is completely dissolved.



Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[3]
 Avoid repeated freeze-thaw cycles.[3]

# Preparation of Dosing Solution for Oral Gavage (Example using Clear Solution 1)

- Materials: PF-06726304 acetate DMSO stock solution, PEG300, Tween-80, Saline.
- Procedure:
  - Calculate the required volume of each component based on the desired final concentration and total volume.
  - In a sterile tube, add the calculated volume of the PF-06726304 acetate DMSO stock solution.
  - Add the calculated volume of PEG300 and mix thoroughly.
  - Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
  - Add the calculated volume of saline to reach the final desired volume.
  - Vortex the final solution to ensure homogeneity. The resulting solution should be clear.

### **Animal Dosing**

In a xenograft model using female SCID beige mice, PF-06726304 has been administered orally at doses of 30, 100, 200, and 300 mg/kg.[3][4] Administration was performed twice daily (BID) for 20 days, which resulted in significant tumor growth inhibition.[4]

## Signaling Pathway and Experimental Workflow

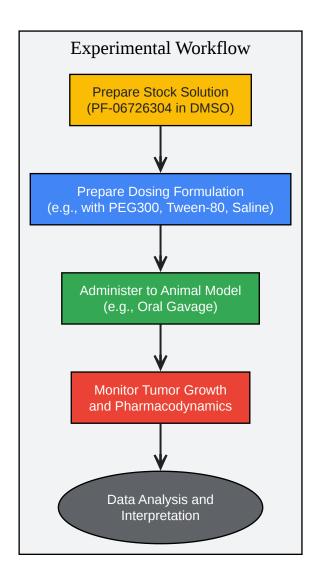
The following diagrams illustrate the mechanism of action of **PF-06726304 acetate** and a typical experimental workflow for its use in animal studies.





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Caption: Mechanism of action of **PF-06726304 acetate**.



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Caption: Workflow for PF-06726304 acetate in vivo studies.

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